N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic framework fused with pyrazole and pyrazine rings. The structure includes a cyclopropyl amide substituent at the N-1 position, a 4-methoxybenzyl group at the C-5 position, and a ketone at C-2.
Properties
IUPAC Name |
N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-14-6-2-12(3-7-14)11-21-8-9-22-16(18(21)24)10-15(20-22)17(23)19-13-4-5-13/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRQXQMBHSHZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4CC4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325702 | |
| Record name | N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477859-34-0 | |
| Record name | N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS No. 477859-34-0) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.38 g/mol. The structure features a cyclopropyl group and a methoxybenzyl moiety, which are crucial for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. Studies have shown that related pyrazole compounds can inhibit key enzymes involved in tumor growth such as BRAF(V600E) and EGFR .
Table 1: Summary of Antitumor Activity
| Compound | Target Enzyme | IC50 (µM) | Cancer Type |
|---|---|---|---|
| N-Cyclopropyl... | BRAF(V600E) | 0.05 | Melanoma |
| N-Cyclopropyl... | EGFR | 0.1 | Lung Cancer |
Anti-inflammatory Properties
Pyrazole derivatives are known to possess anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNFα and IL-1 in vitro. This inhibition is linked to the compound's ability to modulate signaling pathways involved in inflammation .
Case Study: Inhibition of Cytokine Production
In a study involving human chondro-sarcoma cells (SW1353), N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo demonstrated an IC50 value of 820 nM against IL-6 production induced by TNFα and IL-1 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole scaffold can significantly alter biological activity. The presence of the methoxy group and cyclopropyl moiety appears to enhance the compound's interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy Group | Increased lipophilicity and enzyme inhibition |
| Cyclopropyl Substitution | Enhanced binding affinity to target proteins |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Variations
The compound’s closest analogs differ in substituents at key positions (C-5, N-cyclopropyl, and C-2 carboxamide). Below is a comparative analysis:
Key Observations :
- N-Substituents : The cyclopropyl group may confer metabolic stability over bulkier substituents like 4-methoxybenzyl () or furylmethyl ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
